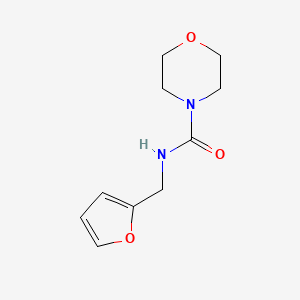
N-(furan-2-ylmethyl)morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the synthesis of “N-(pyridin-2-ylmethyl)furan-2-carboxamide” was achieved by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . Another study reported the synthesis of a series of “N-(furan-2-ylmethyl)-1H-indole-3-carboxamide” derivatives for developing novel indole scaffolds as anticancer agents .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated. For example, the crystal structure of “N-(pyridin-2-ylmethyl)furan-2-carboxamide” was elucidated by single crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described. For instance, the synthesis of “N-(pyridin-2-ylmethyl)furan-2-carboxamide” involved the use of 1,2-amino alcohols, aziridines, epoxides, and related compounds . Another study reported the use of vinyl sulfonium salts in the synthesis of morpholines and related compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the crystal structure, dihedral angle, and intermolecular hydrogen bonding interactions of “N-(pyridin-2-ylmethyl)furan-2-carboxamide” were studied .Scientific Research Applications
Synthesis and Characterization
- A series of N-(furan-2-ylmethyl)morpholine-4-carboxamide derivatives were synthesized, showing good antibacterial and antifungal activities, indicating their potential as bioactive molecules (Loganathan Velupillai et al., 2015). Another study focused on synthesizing a mannich base derivative to investigate its corrosion inhibition efficiency on brass in HCl medium, highlighting its protective properties against metal corrosion (N. Zulfareen et al., 2016).
Potential Therapeutic Applications
- One compound identified as TC-5619, a novel selective agonist of the α7 neuronal nicotinic acetylcholine receptor, showed promise for treating cognitive impairment associated with neurological disorders, including schizophrenia (A. Mazurov et al., 2012). This points towards its application in cognitive enhancement therapies.
Anticancer and Antimicrobial Activities
- Research on derivatives has revealed potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties, suggesting their potential as therapeutic agents in treating various diseases (Sandra M. Bonilla-Castañeda et al., 2022).
Enzymatic Polymerization
- Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides were explored as sustainable alternatives to polyphthalamides, demonstrating the compound's application in high-performance material development (Yi Jiang et al., 2015).
Anti-Bacterial Activities
- Synthesized derivatives showed significant in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria, indicating their potential in addressing antibiotic resistance challenges (A. Siddiqa et al., 2022).
Future Directions
The synthesis of amides and esters containing furan rings under microwave-assisted conditions has been reported . This could potentially open up new avenues for the synthesis of “N-(furan-2-ylmethyl)morpholine-4-carboxamide” and similar compounds. Additionally, the use of these compounds as potential anticancer agents targeting the epidemal growth factor receptor (EGFR) has been explored , indicating potential future directions in medicinal chemistry.
properties
IUPAC Name |
N-(furan-2-ylmethyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c13-10(12-3-6-14-7-4-12)11-8-9-2-1-5-15-9/h1-2,5H,3-4,6-8H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEUHIAVXXZPQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)morpholine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

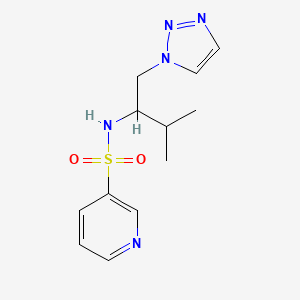
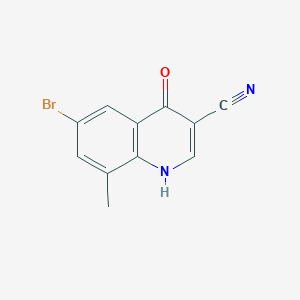
![3-(2-chlorophenyl)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2689542.png)
![2-[5-(Aminomethyl)oxolan-3-yl]acetic acid;hydrochloride](/img/structure/B2689544.png)

![((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2689548.png)
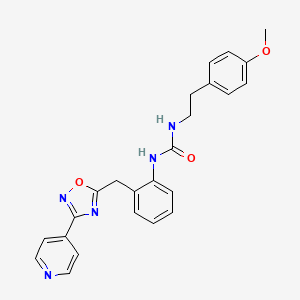
![N,N-Dimethyl-5-azaspiro[3.4]octan-7-amine;dihydrochloride](/img/structure/B2689553.png)
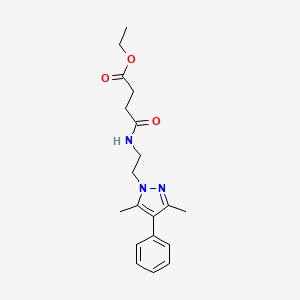
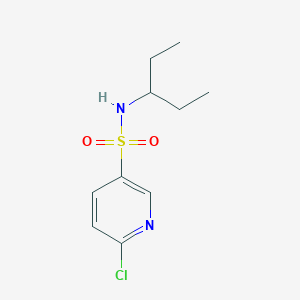
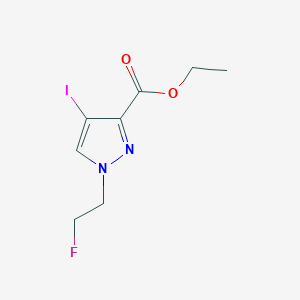
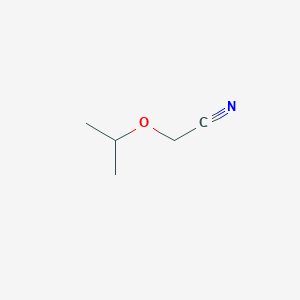
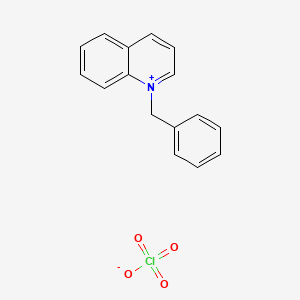
![(E)-N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-phenylethenesulfonamide](/img/structure/B2689562.png)